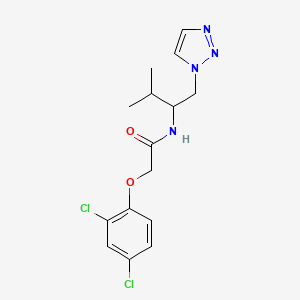

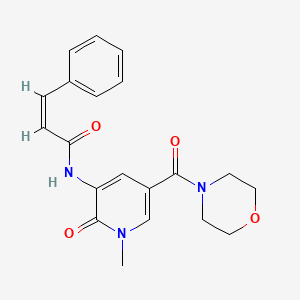

![molecular formula C17H17N3O4S2 B2429171 2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(4-ethoxyphenyl)acetamide CAS No. 886954-79-6](/img/structure/B2429171.png)

2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(4-ethoxyphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(4-ethoxyphenyl)acetamide” is a derivative of 1,2,4-benzothiadiazine-1,1-dioxide . The 1,2,4-benzothiadiazine-1,1-dioxide ring is known for various pharmacological activities such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .

Synthesis Analysis

The synthesis of 1,2,4-benzothiadiazine-1,1-dioxide derivatives has been carried out by the reaction of anilines with chlorosulfonyl isocyanate and cyclization of the N-chlorosulfonyl ureas . A novel method for the preparation of the 2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxides from saccharin derivatives has been developed, which involves a Curtius rearrangement followed by an intramolecular cyclization .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The 1,2,4-benzothiadiazine-1,1-dioxide ring, to which our compound belongs, has been reported to have antimicrobial properties . This makes it potentially useful in the development of new antimicrobial agents.

Antiviral Activity

This compound family has also shown antiviral properties . For instance, a series of 3-(1,1-dioxo-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinones was reported to be potent against the HCV polymerase .

Antihypertensive Activity

The 1,2,4-benzothiadiazine-1,1-dioxide ring has been associated with antihypertensive activity . This suggests that our compound could be explored for potential use in the treatment of hypertension.

Antidiabetic Activity

The compound family has also been reported to have antidiabetic properties . This could make it a potential candidate for the development of new antidiabetic drugs.

Anticancer Activity

The 1,2,4-benzothiadiazine-1,1-dioxide ring has shown anticancer properties . This suggests that our compound could be explored for potential use in cancer treatment.

KATP Channel Activators

Compounds in this family have been reported to act as KATP channel activators . This could make them useful in the treatment of conditions related to potassium channels.

AMPA Receptor Modulators

The 1,2,4-benzothiadiazine-1,1-dioxide ring has been associated with AMPA receptor modulation . This suggests potential applications in neurological disorders.

Fungicidal Activity

Some 1,2,4-benzothiadiazine 1,1-dioxides-based strobilurins have been designed, synthesized, and tested against various phytopathogenic fungi . They exhibited substantial and broad-spectrum antifungal activities against the tested phytopathogenic fungi .

Wirkmechanismus

Target of Action

The compound 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide is part of the 1,2,4-benzothiadiazine-1,1-dioxide class of compounds . These compounds have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators

Mode of Action

The mode of action of this compound is likely to be dependent on its specific targets. For instance, if it acts as an AMPA receptor modulator, it would interact with the AMPA receptors, influencing the flow of ions through the receptor and thereby modulating neuronal signaling .

Biochemical Pathways

The biochemical pathways affected by this compound would also depend on its specific targets. For example, if it acts as an antihypertensive, it might affect pathways related to blood pressure regulation .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. For example, if it acts as an anticancer agent, it might induce apoptosis in cancer cells or inhibit their proliferation .

Eigenschaften

IUPAC Name |

2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4S2/c1-2-24-13-9-7-12(8-10-13)18-16(21)11-25-17-19-14-5-3-4-6-15(14)26(22,23)20-17/h3-10H,2,11H2,1H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHGCXSFHNPLLDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

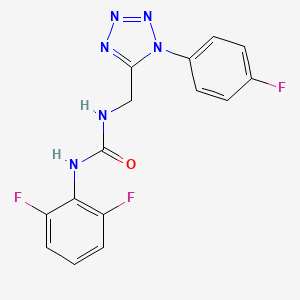

![3,6-dichloro-N-[2-(methoxymethyl)phenyl]pyridine-2-carboxamide](/img/structure/B2429088.png)

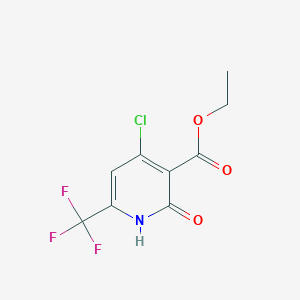

![2-chloro-N-[2-(2,4-dichlorophenyl)-2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2429090.png)

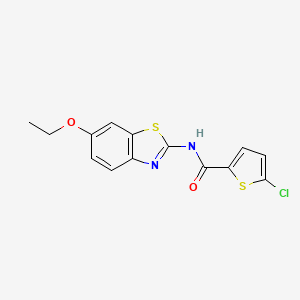

![3-{[4-(2,3-dimethylphenyl)piperazino]carbonyl}-6-isobutylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2429092.png)

![4-(N-ethyl-N-phenylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2429099.png)

![N-[(pyridin-4-yl)methyl]-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide](/img/structure/B2429104.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(5-bromofuran-2-yl)methanone](/img/structure/B2429111.png)